methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a synthetic organic compound with a complex structure. This compound incorporates a triazine ring fused with a purine core, featuring multiple substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate typically involves multi-step reactions starting from simpler organic precursors. Key steps include the formation of the triazine and purine rings, followed by specific alkylation and methylation reactions. Reagents such as alkyl halides, methylating agents, and various catalysts are commonly used under controlled conditions of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts, such as transition metal complexes, can facilitate the formation of key bonds. Additionally, employing green chemistry principles—like using less toxic solvents and optimizing reaction conditions—ensures a more sustainable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: : Typically involving strong oxidizing agents, converting methyl groups into carboxyl or hydroxyl groups.
Reduction: : Using reducing agents like sodium borohydride to convert carbonyl groups into alcohols.
Substitution: : Nucleophilic substitution reactions where leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often require specific solvents, controlled temperatures, and inert atmospheres to prevent undesired side reactions.
Major Products
The primary products from these reactions include various derivatives with altered functional groups, potentially leading to compounds with different biological or chemical properties.
Scientific Research Applications
Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate has diverse applications in scientific research:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biomolecules and effects on cellular processes.
Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its unique molecular structure.
Industry: : Utilized in the development of novel materials and as a functional additive in various industrial applications.
Mechanism of Action
The mechanism by which methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired outcomes in biological systems. Its structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly covalent modifications with its targets.
Comparison with Similar Compounds
Uniqueness
Methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate stands out due to its fused triazine-purine core and the specific positioning of its substituents, which confer unique chemical and biological properties.
List of Similar Compounds
Methyl 2-(7-ethyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate: : Similar structure with an ethyl group instead of a butyl group.
Methyl 2-(7-butyl-3,4,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate: : Slightly different methyl substitution pattern.
Hope that helps!
Properties
IUPAC Name |
methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-6-7-8-21-15(25)13-14(20(4)17(21)26)18-16-22(9-12(24)27-5)19-10(2)11(3)23(13)16/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIAGQMSJKTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.